1-Bromo-4-(1-iodoethyl)benzene
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Overview
Description
1-Bromo-4-(1-iodoethyl)benzene is an organic compound with the molecular formula C8H8BrI. It is a derivative of benzene, where a bromine atom is attached to the benzene ring at the first position, and an iodoethyl group is attached at the fourth position. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(1-iodoethyl)benzene can be synthesized through a multi-step process involving the bromination and iodination of benzene derivatives. One common method involves the bromination of ethylbenzene to form 1-bromo-4-ethylbenzene, followed by iodination to introduce the iodine atom at the desired position .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale bromination and iodination reactions, often catalyzed by Lewis acids such as aluminum chloride or ferric bromide. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(1-iodoethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles or electrophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex organic molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include dehalogenated benzene derivatives.
Scientific Research Applications
1-Bromo-4-(1-iodoethyl)benzene is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In the study of halogenated organic compounds and their biological interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(1-iodoethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine and iodine atoms act as reactive sites, allowing the compound to participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-iodobenzene: Similar structure but lacks the ethyl group.
1-Bromo-4-ethylbenzene: Similar structure but lacks the iodine atom.
1-Iodo-4-ethylbenzene: Similar structure but lacks the bromine atom.
Uniqueness
1-Bromo-4-(1-iodoethyl)benzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, which provides distinct reactivity and allows for a wide range of chemical transformations. This dual halogenation makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
125763-63-5 |
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Molecular Formula |
C8H8BrI |
Molecular Weight |
310.96 g/mol |
IUPAC Name |
1-bromo-4-(1-iodoethyl)benzene |
InChI |
InChI=1S/C8H8BrI/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,1H3 |
InChI Key |
ZUWYDIXSWNABSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)I |
Origin of Product |
United States |
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